molecular formula C7H3Cl5S B041897 Pentachlorothioanisole CAS No. 1825-19-0

Pentachlorothioanisole

Cat. No. B041897
CAS RN: 1825-19-0
M. Wt: 296.4 g/mol
InChI Key: LGZZJTIUEJNNKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PCTA involves complex biochemical pathways. For instance, it can form from N-acetyl-S-(pentachlorophenyl) cysteine in the blood and liver of rats through metabolic conversions, highlighting its lipophilic and potentially toxic nature (Renner, 1983). Another pathway involves the metabolism of PCTA to bis-(methylthio)tetrachlorobenzene in rats, indicating a turnover of the original methylthio group and the involvement of glutathione-S-transferase (Mulford et al., 1991).

Molecular Structure Analysis

PCTA's molecular structure is closely tied to its synthesis and biotransformation processes. The compound's structure allows for the metabolic conversion to more lipophilic and toxic products, as demonstrated in studies involving rats (Renner, 1983). Understanding these structural aspects is crucial for comprehending its behavior in biological systems.

Chemical Reactions and Properties

Chemical reactions involving PCTA highlight its transformation in biological environments. For instance, its conversion to bis-(methylthio)tetrachlorobenzene via metabolic pathways showcases the chemical's reactivity and the role of specific enzymes in its metabolism (Mulford et al., 1991).

Physical Properties Analysis

The physical properties of PCTA, such as solubility, density, and melting point, are determined by its molecular structure. However, specific studies focusing on these physical properties are limited, suggesting a need for further research in this area.

Chemical Properties Analysis

The chemical properties of PCTA, including its reactivity, stability, and degradation pathways, are influenced by its molecular structure and environmental conditions. Its transformation in biological systems, such as through metabolic pathways in rats, provides insight into its chemical behavior and potential environmental impact (Mulford et al., 1991).

Scientific Research Applications

  • Metabolism in Animals : Pentachlorothioanisole undergoes glutathione conjugation, biliary excretion, intestinal metabolism, and enterohepatic circulation in its intermediary metabolism (Bakke, Feil, & Mulford, 1990). It's also noted that there are sex differences in its metabolism in rats, with increased urinary excretion in females and biliary excretion in males (Bakke, Mulford, Huwe, Feil, & Davison, 1993).

  • Environmental Impact : Research indicates that Tetrahymena thermophila can metabolize pentachloronitrobenzene to pentachlorothioanisole, reducing its environmental impact (Murphy, Drotar, & Fall, 1982). Additionally, microwave treatment using zero-valence iron and microwave energy has been shown to effectively degrade pentachlorophenol, a related compound (Jou, 2008).

  • Human Exposure and Toxicology : Pentachlorothioanisole has been found in human urine, suggesting its role in hexachlorobenzene metabolism and biotransformation in humans (To-Figueras, Gómez-catalán, Rodamilans, & Corbella, 1992). Concerns have also been raised regarding its potential developmental toxicity, especially in pregnant women (Bernard & Hoberman, 2001).

  • Detection and Analysis Methods : Techniques like supercritical fluid extraction and gas chromatography/ion trap mass spectrometry have been employed to detect and quantify pentachloronitrobenzene pesticides in vegetables, including metabolites like pentachlorothioanisole (Lehotay & Ibrahim, 1995).

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZZJTIUEJNNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042263
Record name Pentachlorothioanisole
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale brown solid; [MSDSonline]
Record name Pentachlorophenyl methyl sulfide
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Product Name

Pentachlorothioanisole

CAS RN

1825-19-0
Record name Pentachlorothioanisole
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Record name Pentachlorophenyl methyl sulfide
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Record name Pentachlorothioanisole
Source EPA DSSTox
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Record name Pentachloro(methylthio)benzene
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Record name PENTACHLOROTHIOANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FRH35YH8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name PENTACHLOROPHENYL METHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
L Mayring, H Prigge, G Renner - Toxicological & Environmental …, 1987 - Taylor & Francis

Biotransformation products of sulfur‐containing derivatives of pentachloronitro‐benzene and hexachlorobenzene in mammals, such as thiophenols, thioanisoles, phenols, anisoles …

Number of citations: 1 www.tandfonline.com
JE Bakke, VJ Feil, DJ Mulford - Xenobiotica, 1990 - Taylor & Francis
… Structures assigned to biliary metabolites excreted by rats dosed with pentachlorothioanisole, an estimate of the quantities excreted, the chromatographic parameters of each, and the …
Number of citations: 12 www.tandfonline.com
G Renner - Xenobiotica, 1981 - Taylor & Francis
This overview of the metabolism of the fungicides hexachlorobenzene (HCB) and pentachloronitrobenzene (PCNB) indicates similarities in their pathways of biotransformation. …
Number of citations: 66 www.tandfonline.com
G Renner, PT Nguyen - Xenobiotica, 1984 - Taylor & Francis
… the major acid metabolite of pentachlorothioanisole in faeces. In urine 2,3,5,6-tetrachlorothioanisole seems to be the main neutral metabolite of pentachlorothioanisole. …
Number of citations: 20 www.tandfonline.com
I Bauer, S Weigelt, W Ernst - Chemosphere, 1989 - Elsevier
… when administered to blue mussels, is degraded to pentachlorothioanisole, 1,4-bis(methylthio)… )thioglycolate is not a precursor of the major degradation product, pentachlorothioanisole. …
Number of citations: 19 www.sciencedirect.com
G Renner, PT Nguyen - Archives of Toxicology, 1982 - Springer
… After methylation pentachlorothiophenol forms pentachlorothioanisole, and 1,4-dimercapto-tetrachlorobenzene forms 4-methylthio-tetrachlorothiophenol and 1,4-bis(methylthio)…
Number of citations: 9 link.springer.com
G Renner - Life sciences, 1983 - Elsevier
Studies on the biotransformation of N-acetyl-S-(pentachlorophenyl) cysteine, a mutual polar metabolite of the lipophilic fungicides pentachloronitrobenzene and hexachlorobenzene, …
Number of citations: 10 www.sciencedirect.com
G Renner - Xenobiotica, 1980 - Taylor & Francis
… Pentachlorothioanisole in low concentrations has also been demonstrated in ether extracts of tissues of rats dosed with HCB (Koss et a/. 1979). Their studies on the biotransformation of …
Number of citations: 39 www.tandfonline.com
JE Bakke, DJ Mulford, JK Huwe, VJ Feil, KL Davison - Xenobiotica, 1993 - Taylor & Francis
… with cannulated bile ducts that were dosed with ring-labelled pentachlorothioanisole (PCTA). … Comparison of metabolism of oxidation congeners of pentachlorothioanisole in the male …
Number of citations: 6 www.tandfonline.com
大沢貫寿, 宮本徹, 山本出 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
PCNB (pentachloronitrobenzene) has been extensively used in Japan as well as world wide. PCNB contains a persistent impurity, HCB (hexachlorobenzene). To analyze PCNB, HCB …
Number of citations: 3 jlc.jst.go.jp

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